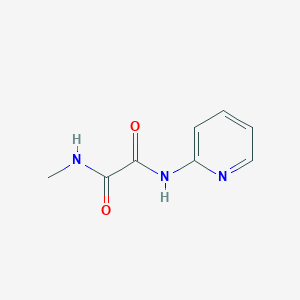

N-Methyl-N'-2-pyridinylethanediamide

Description

N-Methyl-N'-2-pyridinylethanediamide (CAS: 1009549-45-4) is an ethanediamide derivative featuring a methyl group and a 2-pyridinyl substituent on adjacent nitrogen atoms. Its molecular formula is deduced as C₉H₁₂N₄O₂, with a molecular weight of 208.22 g/mol. This compound is primarily utilized as a research chemical, and its biological and physicochemical properties remain under investigation .

Properties

IUPAC Name |

N-methyl-N'-pyridin-2-yloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-9-7(12)8(13)11-6-4-2-3-5-10-6/h2-5H,1H3,(H,9,12)(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNHOYYFUPBBRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967240 | |

| Record name | N~1~-Methyl-N~2~-(pyridin-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52781-01-8 | |

| Record name | Ethanediamide, N1-methyl-N2-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052781018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~-Methyl-N~2~-(pyridin-2-yl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHANEDIAMIDE, N1-METHYL-N2-2-PYRIDINYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ7UWT49BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-2-pyridinylethanediamide typically involves the reaction of N-methyl-ethanediamine with 2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of N-Methyl-N’-2-pyridinylethanediamide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product. The industrial process is designed to minimize waste and optimize the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-2-pyridinylethanediamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N-Methyl-N’-2-pyridinylethanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-Methyl-N’-2-pyridinylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The table below compares N-Methyl-N'-2-pyridinylethanediamide with two analogs: a guanidine derivative and a more complex ethanediamide.

Key Observations:

- Lipophilicity vs. Solubility : The dodecyl chain in N-Methyl-N′-dodecylguanidine enhances lipophilicity, favoring membrane interaction, while the pyridinyl group in the target compound likely improves aqueous solubility .

- Biological Activity : The guanidine analog exhibits antifungal chemosensitization by disrupting ergosterol-related vacuolar membranes and amplifying AMB’s fungicidal effects . In contrast, the target compound’s ethanediamide backbone may enable distinct interactions (e.g., enzyme inhibition or metal chelation), though empirical data are lacking.

Mechanistic and Pharmacological Insights

- N-Methyl-N′-dodecylguanidine : Synergistic with AMB via dual mechanisms: (1) plasma membrane disruption and (2) reactive oxygen species (ROS) induction in C. albicans .

- This compound : The pyridinyl group may facilitate π-π stacking or coordination with biological targets (e.g., kinases or receptors), though further studies are required to confirm this hypothesis.

Biological Activity

N-Methyl-N'-2-pyridinylethanediamide (CAS Number: 52781-01-8) is a compound of interest due to its potential biological activities, which include antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to an ethanediamide group. Its molecular formula is , and it has a molecular weight of approximately 182.18 g/mol. The unique structure allows it to interact with various biological targets, potentially modulating their activity.

The compound's mechanism of action involves binding to specific enzymes and receptors, thereby influencing their functions. For instance, in antimicrobial applications, it may inhibit bacterial growth by disrupting essential metabolic processes. This modulation can lead to various therapeutic effects, making it a candidate for further research in pharmacology.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies indicate that it can inhibit the growth of several bacterial strains, although specific data on its efficacy against particular pathogens remains limited.

Anticancer Properties

Research into the anticancer properties of this compound is ongoing. Preliminary findings suggest that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Methyl-2-pyrrolidone | Pyrrolidone | Solvent; limited biological activity |

| N-Methyl-N'-2-pyridinylurea | Urea | Anticancer properties; different mechanism of action |

| N-Methyl-N'-2-pyridinylacetamide | Acetamide | Potential analgesic effects; less studied |

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the structure-activity relationships (SAR) of similar compounds, which can provide insights into the potential applications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of pyridine compounds exhibited varying degrees of cytotoxicity against cancer cell lines such as Huh7 (hepatocarcinoma) and HCT-8 (adenocarcinoma). These findings suggest that modifications in the chemical structure can significantly impact biological activity .

- Antimicrobial Studies : Another investigation highlighted the antibacterial efficacy of related pyridine derivatives against Gram-positive and Gram-negative bacteria, establishing a foundation for exploring this compound's potential in this area .

- Enzyme Inhibition : Research indicated that certain derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for neurodegenerative diseases like Alzheimer's. The N-methylation in these compounds often enhanced their inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.